![molecular formula C15H24N6O3 B1339331 (2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1339331.png)
(2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Tyr-NH2·2 HCl is a synthetic peptide compound It is composed of the amino acids arginine (Arg) and tyrosine (Tyr), with an amide group (NH2) at the C-terminus The compound is stabilized as a dihydrochloride salt (2 HCl)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-NH2·2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid, usually in the presence of coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Industrial Production Methods
In an industrial setting, the production of H-Arg-Tyr-NH2·2 HCl may involve large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps like HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
H-Arg-Tyr-NH2·2 HCl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The arginine residue can be reduced under specific conditions.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of the arginine residue can yield reduced arginine derivatives.
科学的研究の応用
H-Arg-Tyr-NH2·2 HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of H-Arg-Tyr-NH2·2 HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The arginine residue can interact with negatively charged sites on proteins, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
類似化合物との比較
Similar Compounds
H-Arg-Phe-NH2·2 HCl: Similar structure but with phenylalanine instead of tyrosine.
H-Arg-Trp-NH2·2 HCl: Contains tryptophan instead of tyrosine.
H-Arg-Leu-NH2·2 HCl: Contains leucine instead of tyrosine.
Uniqueness
H-Arg-Tyr-NH2·2 HCl is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The hydroxyl group on tyrosine can participate in phosphorylation reactions, making this compound particularly interesting for studying signal transduction pathways.
特性
分子式 |
C15H24N6O3 |
|---|---|
分子量 |
336.39 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C15H24N6O3/c16-11(2-1-7-20-15(18)19)14(24)21-12(13(17)23)8-9-3-5-10(22)6-4-9/h3-6,11-12,22H,1-2,7-8,16H2,(H2,17,23)(H,21,24)(H4,18,19,20)/t11-,12-/m0/s1 |
InChIキー |
XWTVSBXZYCPNKG-RYUDHWBXSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N)O |
配列 |
RY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B1339248.png)
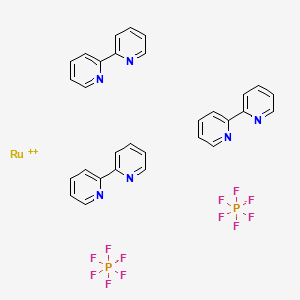

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)
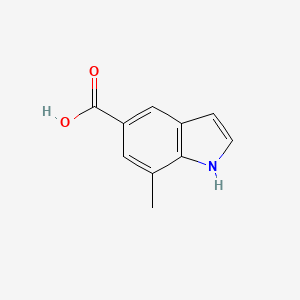
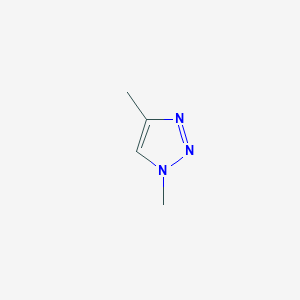

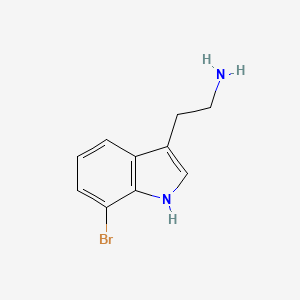
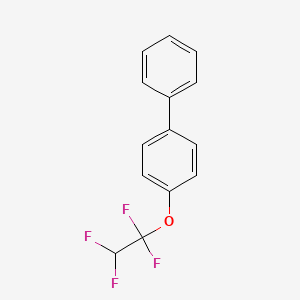
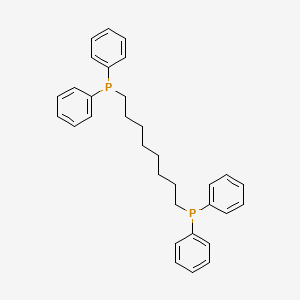
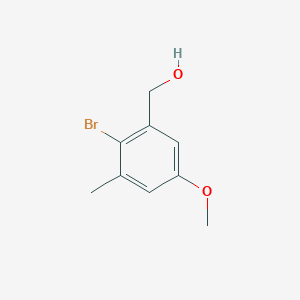
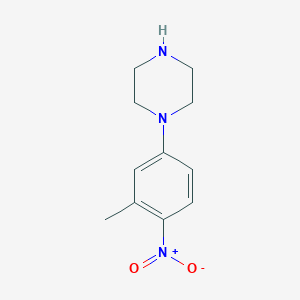
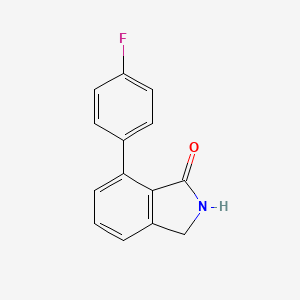
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
